

Benomyl: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benomyl**

Cat. No.: **B1667996**

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Introduction

Benomyl, a systemic benzimidazole fungicide, was first introduced in 1968. It exhibits broad-spectrum activity against a wide range of fungal diseases affecting various crops. Its mode of action involves the disruption of microtubule assembly in fungal cells, leading to the inhibition of mitosis and cell division. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolic pathways, and analytical methods for **Benomyl**.

Chemical and Physical Properties

Benomyl is a white crystalline solid with a faint acrid odor. It is sparingly soluble in water but soluble in several organic solvents. Key quantitative properties are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Molecular Properties of Benomyl

Property	Value	Reference
IUPAC Name	methyl N-[1-(butylcarbamoyl)benzimidazol-2-yl]carbamate	
CAS Number	17804-35-2	
Molecular Formula	C ₁₄ H ₁₈ N ₄ O ₃	
Molecular Weight	290.32 g/mol	

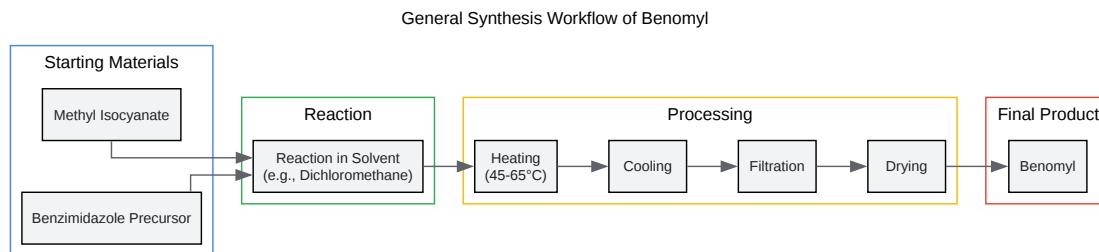
Table 2: Physicochemical Properties of Benomyl

Property	Value	Reference
Melting Point	Decomposes before melting	[1]
Boiling Point	Decomposes	[1]
Water Solubility	<0.1 g/100 mL at 20°C	[2]
Solubility in Organic Solvents	Chloroform: 9.4 g/100 mL Dimethylformamide: 5.3 g/100 mL Acetone: 1.8 g/100 mL Xylene: 1.0 g/100 mL Ethanol: 0.4 g/100 mL	[1]
Vapor Pressure	<5.0 x 10 ⁻⁶ Pa at 25°C	[2]

Synthesis of Benomyl

The synthesis of **Benomyl** typically involves a multi-step process. A general workflow is outlined below.

Experimental Workflow: Synthesis of Benomyl



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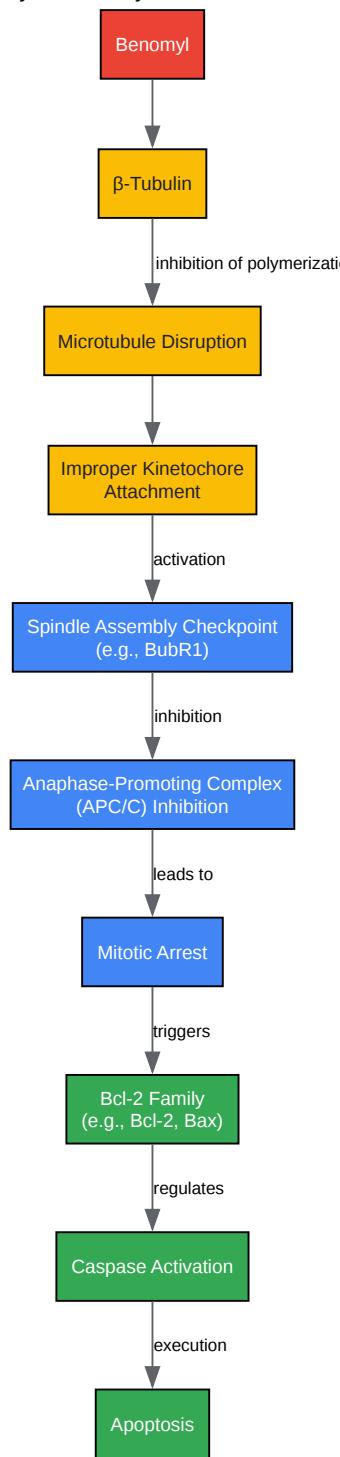
Caption: General workflow for the synthesis of **Benomyl**.

Mechanism of Action and Signaling Pathway

Benomyl's primary mechanism of action is the disruption of microtubule polymerization by binding to β -tubulin. This interference with microtubule dynamics leads to a mitotic block, activating the spindle assembly checkpoint and ultimately inducing apoptosis.

Signaling Pathway: Benomyl-Induced Mitotic Arrest and Apoptosis

Signaling Pathway of Benomyl-Induced Mitotic Arrest and Apoptosis

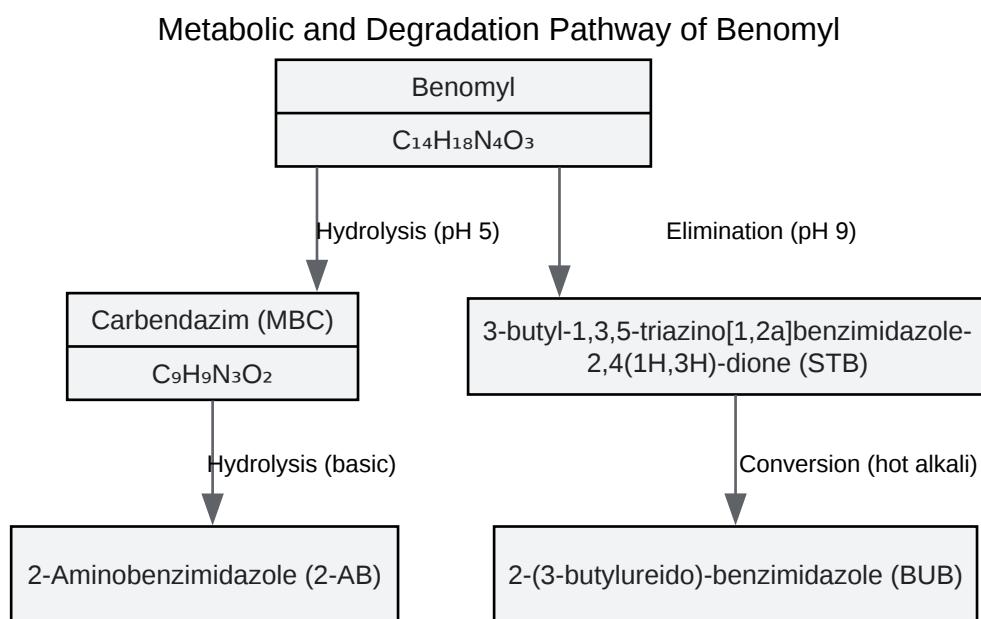
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Caption: **Benomyl** disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Metabolic and Degradation Pathways

In the environment and within organisms, **Benomyl** is readily metabolized. The primary metabolite is carbendazim (MBC), which is also a fungicide. Further degradation leads to non-toxic compounds.

Metabolic Pathway of Benomyl



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Caption: Primary metabolic and degradation routes of **Benomyl**.

Experimental Protocols

Accurate quantification of **Benomyl** and its metabolites is crucial for research and regulatory purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique.

HPLC Method for Analysis of Benomyl and Metabolites in Soil

This protocol is adapted from the US EPA method for the determination of **Benomyl** and its degradates MBC and 2-AB in soil.[3]

1. Sample Preparation and Extraction:

- Weigh 20 g of soil into a 250-mL centrifuge bottle.
- Add 50 mL of extraction solution (10% ammonium hydroxide in acetonitrile).
- Homogenize the sample for 30 seconds.
- Allow the solid to settle and decant the extract. Repeat the extraction three more times.
- Centrifuge the combined extracts at 3000 rpm for 10 minutes.
- Filter the supernatant through Whatman #541 filter paper.
- Concentrate the extract to 2-10 mL using a rotary evaporator at <40°C.
- Transfer the concentrate to a test tube containing 0.5 mL of pH 3.5 sodium phosphate buffer.
- Evaporate the acetonitrile and adjust the final volume to 2 mL with the mobile phase.
- Filter the final sample through a 0.45-µm filter into an autosampler vial.

2. HPLC Conditions:

- Instrument: HPLC system with a dual pumping system and a UV detector.
- Mobile Phase: To be optimized based on the specific column and instrument, but typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
- Detector Wavelength: To be set for optimal detection of **Benomyl** and its metabolites.

3. Calibration:

- Prepare a series of standard solutions of **Benomyl**, MBC, and 2-AB of known concentrations in the mobile phase.
- Inject the standards into the HPLC system to generate a calibration curve.

4. Quantification:

- Inject the prepared sample extract into the HPLC system.
- Identify and quantify the peaks corresponding to **Benomyl** (as MBC) and 2-AB by comparing their retention times and peak areas to the calibration standards.
- The concentration of **Benomyl** is calculated from the measured MBC concentration, accounting for the molecular weight difference.

Immunoassay for Benomyl Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) provides a rapid and sensitive method for the detection of **Benomyl**, typically by targeting its primary metabolite, carbendazim. The general steps are outlined below.

1. Principle:

- The assay is a competitive immunoassay. **Benomyl** (or carbendazim) in the sample competes with a labeled **Benomyl**-enzyme conjugate for a limited number of antibody binding sites.

2. General Procedure:

- Coating: Microtiter plate wells are coated with antibodies specific to carbendazim.
- Sample/Standard Addition: Standards or sample extracts are added to the wells, followed by the addition of a **Benomyl**-enzyme conjugate (e.g., horseradish peroxidase conjugate).
- Incubation: The plate is incubated to allow for competitive binding.
- Washing: The plate is washed to remove unbound reagents.

- Substrate Addition: A chromogenic substrate is added, which is converted by the bound enzyme to produce a colored product.
- Stopping Reaction and Reading: The enzymatic reaction is stopped, and the absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of **Benomyl** in the sample.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and properties of **Benomyl**. The tabulated data, diagrams of key pathways, and detailed experimental protocols offer valuable resources for researchers, scientists, and professionals in drug development. A thorough understanding of **Benomyl**'s characteristics is essential for its safe and effective use, as well as for the development of new and improved fungicidal agents.

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